molecular formula C19H22N2O4S B2495644 N-(3-acetylphenyl)-4-(diethylsulfamoyl)benzamide CAS No. 389075-85-8

N-(3-acetylphenyl)-4-(diethylsulfamoyl)benzamide

Cat. No. B2495644
CAS RN: 389075-85-8
M. Wt: 374.46
InChI Key: DVRZUEALWPDSMF-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-(diethylsulfamoyl)benzamide, also known as AD-1211, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anticonvulsant Activity

Research on related benzamide derivatives has shown significant anticonvulsant activities in several animal models. For instance, compounds with similar structures have been effective in antagonizing maximal electroshock (MES) induced seizures in mice. Modifications to these molecules to sterically hinder metabolic acetylation resulted in derivatives with prolonged activity and increased potency, highlighting the potential for benzamides in developing new antiepileptic drugs (Robertson et al., 1987).

Antitumor Activity

Certain benzene sulfonamide derivatives have exhibited excellent in vitro antitumor activity against various cancer cell lines. Modifications and synthesis of novel sulfonamide derivatives have shown promise in targeting and inhibiting cancer cell proliferation, providing a basis for the development of new chemotherapeutic agents (Fahim & Shalaby, 2019).

Enzyme Inhibition

Benzamides and sulfonamides have been studied for their inhibitory effects on several enzymes, including carbonic anhydrases. These studies have identified compounds with nanomolar inhibitory concentration ranges, suggesting potential applications in treating conditions like glaucoma, epilepsy, and even certain cancers by modulating enzyme activity (Supuran et al., 2013).

Cardiac Electrophysiological Activity

Research into N-substituted benzamide derivatives has explored their potential as selective class III antiarrhythmic agents. These compounds have shown efficacy comparable to known antiarrhythmic drugs in in vitro and in vivo models, indicating the possibility of developing new therapeutic options for arrhythmias (Morgan et al., 1990).

Histone Deacetylase Inhibition

N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound related to the query, has been identified as a histone deacetylase (HDAC) inhibitor with potential implications in cancer therapy. By inhibiting HDAC, this compound induces histone acetylation, leading to changes in gene expression that can suppress tumor growth and proliferation (Zhou et al., 2008).

properties

IUPAC Name

N-(3-acetylphenyl)-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-4-21(5-2)26(24,25)18-11-9-15(10-12-18)19(23)20-17-8-6-7-16(13-17)14(3)22/h6-13H,4-5H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRZUEALWPDSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-4-(diethylsulfamoyl)benzamide

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